
N-(pyridin-4-ylmethyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(pyridin-4-ylmethyl)butan-2-amine” is a chemical compound with the molecular formula C10H16N2 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of “N-(pyridin-4-ylmethyl)butan-2-amine” involves a pyridine ring attached to a butan-2-amine group . More detailed structural analysis would require specific experimental or computational studies .Physical And Chemical Properties Analysis
“N-(pyridin-4-ylmethyl)butan-2-amine” has a molecular weight of 164.25 g/mol. Other physical and chemical properties such as density, melting point, and boiling point would require specific experimental measurements .Wissenschaftliche Forschungsanwendungen
Non-Linear Optics
N-(pyridin-4-ylmethyl)butan-2-amine: and its derivatives have been studied for their potential use in non-linear optics (NLO). These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . The compound’s ability to form a dense net of hydrogen bonds in the interlayer space of host materials like zirconium 4-sulfophenylphosphonate suggests its suitability for enhancing optical properties.
Anti-Tubercular Agents
Research has indicated that derivatives of N-(pyridin-4-ylmethyl)butan-2-amine have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds are part of the ongoing search for new and effective drugs to combat tuberculosis, especially in the face of multi-drug resistant strains of the bacteria.
Molecular Docking Studies
The molecular structure of N-(pyridin-4-ylmethyl)butan-2-amine allows it to be used in molecular docking studies. These studies help in understanding the molecular interactions of the compound and its derivatives, which is crucial for the development of new pharmaceuticals .
Intercalation in Layered Compounds
This compound has been used to study the arrangement of intercalated molecules within layered structures like zirconium sulfophenylphosphonate. Such studies are important for the development of new materials with specific desired properties .
Hydrogen Bond Network Analysis
The compound’s derivatives have been utilized to create a dense network of hydrogen bonds, which is significant for understanding the physical properties of the interlayer space in host materials. This knowledge can be applied to improve the design of materials for various applications .
Enhancement of Optical Properties
By incorporating N-(pyridin-4-ylmethyl)butan-2-amine into polymeric matrices or as guests in layered inorganic compounds, researchers aim to transfer molecular-level optical nonlinearity to macroscopic nonlinear- and electro-optic activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-9(2)12-8-10-4-6-11-7-5-10/h4-7,9,12H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSUFMPNNGXEMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405892 |
Source


|
| Record name | N-(pyridin-4-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869941-69-5 |
Source


|
| Record name | N-(pyridin-4-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

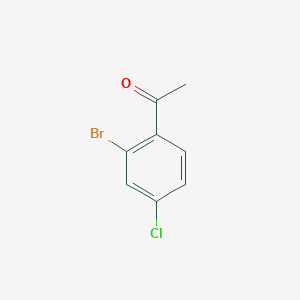
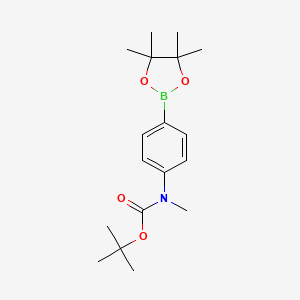
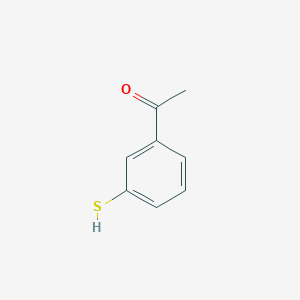

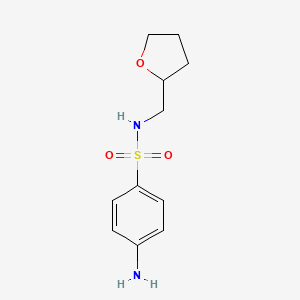
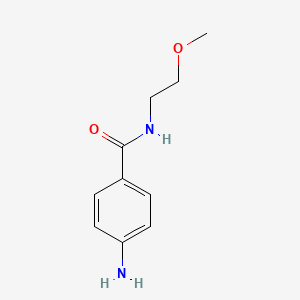
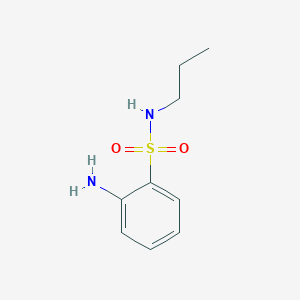

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)
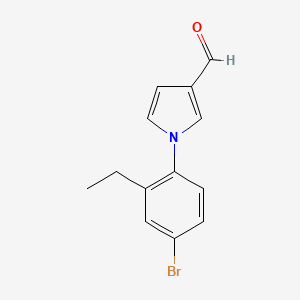

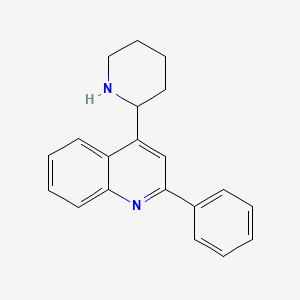
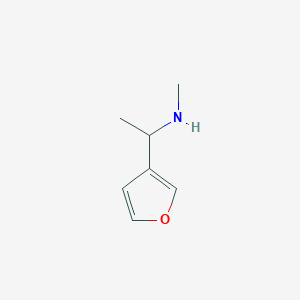
![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)